molecular formula C8H15NOS B14704345 S-allyl diethylthiocarbamate CAS No. 18283-58-4

S-allyl diethylthiocarbamate

Cat. No.: B14704345
CAS No.: 18283-58-4
M. Wt: 173.28 g/mol
InChI Key: XIVRQWGPOVHYJI-UHFFFAOYSA-N
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Description

Overview of Diethyldithiocarbamate (B1195824) Chemistry in Academic Context

Diethyldithiocarbamate (DEDTC) is a prominent member of the dithiocarbamate (B8719985) family of organosulfur compounds. ontosight.ai Its synthesis is typically achieved through the reaction of diethylamine (B46881) with carbon disulfide in the presence of a base like sodium hydroxide (B78521). wikipedia.org A key characteristic of diethyldithiocarbamates is their ability to act as chelating agents, forming stable complexes with a variety of metal ions. ontosight.aiwikipedia.org This property has led to their use in diverse applications, from analytical chemistry to the synthesis of metal-containing coordination complexes. wikipedia.orgwikipedia.org

In an academic context, the chemistry of diethyldithiocarbamates is explored for its fundamental principles of coordination chemistry, reaction mechanisms, and potential applications in various scientific fields. ontosight.aiwikipedia.org The nucleophilic nature of the dithiocarbamate anion allows for reactions such as alkylation, which leads to the formation of dithiocarbamate esters. wikipedia.org

Significance of S-allylation in Synthetic and Bio-organic Systems

S-allylation, the introduction of an allyl group onto a sulfur atom, is a significant transformation in both synthetic and bio-organic chemistry. In organic synthesis, allylation reactions are a powerful tool for carbon-carbon bond formation. acs.org Various methods, including the Hosomi-Sakurai reaction and the Tsuji-Trost reaction, have been developed to achieve the allylation of a wide range of nucleophiles. nih.govyoutube.com These reactions are valued for their ability to introduce a versatile functional group that can be further manipulated. acs.orgresearchgate.net

In bio-organic systems, S-allyl compounds are naturally occurring and exhibit a range of biological activities. A well-known example is S-allyl-L-cysteine sulfoxide (B87167) (alliin), the precursor to the characteristic odor of garlic. nih.gov S-allyl cysteine and its derivatives have been studied for their potential health benefits, including antioxidant and neuroprotective effects. nih.govnih.gov The S-allyl group in these molecules is crucial to their biological function.

Current State of Academic Research on S-allyl Diethylthiocarbamate and Related Analogues

Current academic research on this compound and its analogues focuses on their synthesis, characterization, and potential applications. Studies have explored the alkylation of sodium diethyldithiocarbamate with various allyl-containing reagents to synthesize novel, functionally substituted esters of N,N-diethyldithiocarbamic acid. researchgate.net These studies often involve detailed characterization of the synthesized compounds using spectroscopic techniques and investigation of their biological activities. researchgate.net

The exploration of related analogues includes the synthesis and study of compounds where the allyl group or the diethylamino moiety is modified. Research in this area aims to understand structure-activity relationships and to develop new compounds with specific properties. For instance, the modification of the ester group attached to the sulfur atom has been shown to influence the biological activity of diethyldithiocarbamate derivatives. researchgate.net

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₅NS₂ nist.gov
Molecular Weight 189.341 g/mol nist.gov
Appearance Not specified
Boiling Point Not specified chemeo.com
Melting Point Not specified chemeo.com
Solubility Not specified chemeo.com

Properties

CAS No.

18283-58-4

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

S-prop-2-enyl N,N-diethylcarbamothioate

InChI

InChI=1S/C8H15NOS/c1-4-7-11-8(10)9(5-2)6-3/h4H,1,5-7H2,2-3H3

InChI Key

XIVRQWGPOVHYJI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SCC=C

Origin of Product

United States

Synthetic Methodologies for S Allyl Diethylthiocarbamate and Analogues

Classical Alkylation Routes for S-allyl Diethylthiocarbamate Synthesis

The traditional synthesis of this compound is primarily achieved through the S-alkylation of dithiocarbamate (B8719985) salts, a robust and widely utilized method in organic chemistry.

S-Alkylation of Diethyldithiocarbamate (B1195824) Salts

The cornerstone of this synthetic approach is the formation of a diethyldithiocarbamate salt, which serves as a potent nucleophile. This salt is typically generated in situ from the reaction of a secondary amine, such as diethylamine (B46881), with carbon disulfide. prepchem.comresearchgate.net The reaction is often conducted in the presence of a base like sodium hydroxide (B78521) or by simply using an excess of the amine itself, which forms an ammonium (B1175870) dithiocarbamate salt. This nucleophilic dithiocarbamate anion is then poised for reaction with a suitable electrophile. The process is a highly efficient, one-pot reaction that is valued for its atom economy. organic-chemistry.org For peptide synthesis applications, sodium diethyldithiocarbamate in DMF is used as a washing agent to remove catalysts after deprotection steps. merckmillipore.com

Reaction with Allylic Halides (e.g., Allyl Chloride, Methallyl Chloride)

Following the formation of the diethyldithiocarbamate salt, the crucial S-alkylation step is performed using an allylic halide. Allyl chloride is a common and effective reagent for this transformation. prepchem.com The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the dithiocarbamate attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the C-S bond.

A representative synthesis involves adding carbon disulfide to a solution of diethylamine in a solvent like tetrahydrofuran (B95107) at a reduced temperature (0–5 °C). prepchem.com After the formation of the dithiocarbamate salt, allyl chloride is added, and the reaction mixture is allowed to warm to room temperature. prepchem.com The final product, S-allyl-N,N-diethyldithiocarbamate, is then isolated through extraction and distillation. prepchem.com This method is versatile and can be applied to various alkyl halides and amines to produce a diverse range of dithiocarbamate derivatives. researchgate.netresearchgate.net Studies have shown that reactions using benzyl (B1604629) halides often result in higher yields compared to other alkyl halides under catalyst-free conditions. researchgate.net

AmineElectrophileKey ConditionsProductReference
DiethylamineAllyl ChlorideTHF, 0°C to RTS-allyl-N,N-diethyldithiocarbamate prepchem.com
Secondary Amines (General)Alkyl/Aryl HalidesEthanol-water, RT, Catalyst-freeS-Alkyl/aryl dithiocarbamates researchgate.net
Various AminesAllyl Acetate (B1210297)Ru(acac)3 catalyst, WaterS-allyl dithiocarbamates researchgate.net

Advanced Synthetic Protocols for Dithiocarbamate Derivatives

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, reducing environmental impact, and expanding substrate scope. Several advanced protocols have been developed for the synthesis of dithiocarbamate derivatives.

Hydrogen Borrowing Reactions in S-Alkylation of Dithiocarbamates

A greener and more elegant approach to S-alkylation is the "hydrogen borrowing" or "hydrogen auto-transfer" strategy. rsc.org This methodology allows for the use of readily available and inexpensive alcohols as alkylating agents, with water being the only byproduct. rsc.orgresearchgate.net The process involves a catalyst, typically a transition metal complex, that temporarily "borrows" hydrogen from an alcohol to oxidize it to a reactive carbonyl intermediate (an aldehyde or ketone). nih.gov This intermediate then undergoes condensation with the dithiocarbamate anion. Finally, the catalyst returns the borrowed hydrogen to the resulting unsaturated intermediate, yielding the final S-alkylated product and regenerating the catalyst. rsc.orgnih.gov

Researchers have successfully employed a hydroxyapatite-supported copper nano-catalyst for this purpose, achieving high yields for a broad range of S-benzyl/alkyl dithiocarbamates. rsc.orgrsc.org This method is noted for its operational simplicity, scalability, and wide functional group tolerance, accommodating aryl, aliphatic, and heteroaryl dithiocarbamates. rsc.orgrsc.org

Microwave-Assisted Synthesis of Functionalized Dithiocarbamates

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. derpharmachemica.comyoutube.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. derpharmachemica.comyoutube.com

In the context of dithiocarbamate synthesis, microwave irradiation has been successfully used to produce various derivatives. For example, the reaction of 3-chlorophthalide (B1581739) with amine dithiocarbamates in an aqueous medium under microwave irradiation provides excellent yields of 3-(amine dithiocarbamyl) phthalides in a significantly shorter time than conventional methods. derpharmachemica.com The efficiency of microwave heating stems from its ability to interact directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com This approach is considered an environmentally benign and efficient alternative for synthesizing functionalized dithiocarbamates. derpharmachemica.comnih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis derpharmachemica.com
ParameterConventional MethodMicrowave-Assisted Method
Reaction TimeHoursMinutes
Energy ConsumptionHigherLower
Product YieldGoodExcellent
Environmental ImpactHigher (solvent use, energy)Lower (often less solvent, energy efficient)

Multicomponent Reaction Variants for Dithiocarbamate Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and molecular diversity. researchgate.netrsc.org Several MCRs have been developed for dithiocarbamate synthesis.

One such approach involves the three-component reaction of sulfonium (B1226848) salts, carbon disulfide (CS2), and amines. acs.org This method proceeds efficiently at room temperature without the need for any catalyst or additive, yielding a wide variety of S-alkyl dithiocarbamates. acs.org Another catalyst- and solvent-free MCR involves the reaction of amines, CS2, and vinyl sulfones or sulfoxides, providing a green and high-yielding route to novel dithiocarbamates. rsc.org

Furthermore, visible-light-mediated MCRs have emerged as an environmentally friendly strategy. rsc.org For instance, S-aryl dithiocarbamates can be synthesized from thianthrenium salts, CS2, and amines under visible light irradiation without any external photocatalyst. rsc.org Other variations include one-pot reactions of N-tosylhydrazones, CS2, and amines, which can even start from the corresponding aldehyde or ketone without isolating the tosylhydrazone intermediate. rsc.org These MCRs provide powerful and versatile platforms for the rapid generation of complex dithiocarbamate libraries. researchgate.net

Derivatization Strategies for this compound and Related Structures

The modification of the this compound scaffold is a key area of research, enabling the synthesis of a wide array of derivatives with tailored properties. These strategies often involve the introduction of functional groups to alter the molecule's electronic and steric characteristics.

Synthesis of Functionally Substituted Esters of N,N-Diethyldithiocarbamic Acid

A prominent method for creating derivatives of N,N-diethyldithiocarbamic acid involves the alkylation of its sodium salt. nih.govresearchgate.net This process has been successfully employed to synthesize a series of functionally substituted esters. By reacting sodium diethyldithiocarbamate with various chloro-substituted allyl esters in an aqueous medium, researchers have been able to produce novel compounds. nih.govresearchgate.net

Specifically, the use of reagents such as allyl-2-chloroacetate and allyl-3-chloropropionate has led to the formation of new esters of N,N-diethyldithiocarbamic acid. nih.govresearchgate.net This synthetic approach is not limited to allyl derivatives; other functionalized alkylating agents like chloromethyl-2-(tetrahydrofuran-2-yl)acetate and 4-(chloromethyl)-1,3-dioxolane (B156765) have also been utilized to expand the library of these esters. nih.govresearchgate.net

These derivatization reactions are significant as they introduce moieties like acetate and dioxolane, which have been identified as important for potential biological activities. nih.govresearchgate.net The straightforward nature of this alkylation in an aqueous medium makes it an efficient and accessible method for generating a diverse set of functionally substituted dithiocarbamate esters.

Starting MaterialAlkylating AgentProduct
Sodium diethyldithiocarbamateAllyl-2-chloroacetateFunctionally substituted ester of N,N-diethyldithiocarbamic acid (M1)
Sodium diethyldithiocarbamateAllyl-3-chloropropionateFunctionally substituted ester of N,N-diethyldithiocarbamate (M2)
Sodium diethyldithiocarbamateChloromethyl-2-(tetrahydrofuran-2-yl)acetateFunctionally substituted ester of N,N-diethyldithiocarbamic acid (M3)
Sodium diethyldithiocarbamate4-(chloromethyl)-1,3-dioxolaneFunctionally substituted ester of N,N-diethyldithiocarbamic acid (M4)

This table summarizes the synthesis of functionally substituted esters of N,N-diethyldithiocarbamic acid as described in the research. nih.govresearchgate.net

Formation of Allyl Metal Dithiocarbamate Complexes

Dithiocarbamates are versatile ligands that readily form stable complexes with a wide range of metal ions. nih.gov The synthesis of these complexes often involves the reaction of a dithiocarbamate salt with a metal salt or the insertion of carbon disulfide into a metal-amide bond. mdpi.com The resulting metal dithiocarbamate complexes exhibit diverse coordination geometries and have applications in various fields, including materials science. nih.govresearchgate.net

Allyl palladium dithiocarbamate complexes, specifically those of the type [Pd(allyl)(S2CNR2)], are synthesized by reacting dithiocarbamate salts with an allyl palladium chloride dimer, [Pd(allyl)(μ-Cl)]2. researchgate.net This method has been used to prepare a variety of these complexes, including the unsymmetrical dithiocarbamate complex, [(η3-C3H5)Pd(S2CNMeHex)]. researchgate.net These complexes are of interest as potential single-source precursors for the chemical vapor deposition of palladium sulfides. researchgate.net The palladium in these complexes is typically in the +2 oxidation state and adopts a square planar coordination geometry. mdpi.com

The synthesis of bis(diallyldithiocarbamato)zinc(II) complexes is achieved by reacting an aqueous solution of potassium diallyldithiocarbamate with a zinc salt, such as zinc chloride. acs.orgnih.gov The resulting complex, [Zn2(dalldtc)4], has a dimeric structure where each zinc(II) ion is coordinated to two diallyldithiocarbamato ligands in a bidentate chelating fashion. acs.orgnih.gov An interesting feature of this structure is the bridging of the two zinc centers by a sulfur atom from an adjacent dithiocarbamate ligand, leading to a distorted trigonal bipyramidal geometry around each zinc(II) ion. acs.orgnih.gov These zinc complexes have been investigated as precursors for the synthesis of zinc sulfide (B99878) nanoparticles. acs.orgnih.gov

Metal ComplexSynthetic MethodKey Structural Feature
[Pd(allyl)(S2CNR2)]Reaction of dithiocarbamate salts with [Pd(allyl)(μ-Cl)]2Square planar palladium(II) center mdpi.comresearchgate.net
[Zn2(dalldtc)4]Reaction of potassium diallyldithiocarbamate with ZnCl2Dimeric structure with bridging sulfur atoms and distorted trigonal bipyramidal zinc(II) centers acs.orgnih.gov

This table provides a summary of the synthesis and key structural features of allyl metal dithiocarbamate complexes.

Radical-Mediated Transformations Involving Dithiocarbamate Moieties

Radical chemistry offers powerful tools for the transformation of dithiocarbamates. These reactions often proceed under neutral conditions and allow for the formation of complex molecular architectures.

One notable transformation is the reductive removal of the dithiocarbamate group. bham.ac.uk This can be achieved using systems like hypophosphorous acid and triethylamine (B128534) in refluxing dioxane, providing a tin-free method for this conversion. bham.ac.ukrsc.org This methodology has been successfully applied to various substrates, including those containing strained ring systems like β-lactams, without causing fragmentation. rsc.org

Furthermore, dithiocarbamates can be employed in radical-mediated multicomponent reactions. rsc.org A photochemical strategy has been developed that utilizes a dithiocarbamate anion catalyst to generate radicals from alkyl chlorides. rsc.org This approach enables the coupling of these radical precursors with maleimides and heteroaromatic fragments in a carbo-difunctionalization cascade, leading to the synthesis of complex products containing a succinimide (B58015) moiety. rsc.org This process is noteworthy for its redox-neutral conditions and high functional group tolerance. rsc.org

The versatility of dithiocarbamates in radical reactions is further highlighted by their use in tandem cyclization-group transfer reactions. bham.ac.uk These processes can be used to construct intricate polycyclic systems, demonstrating the power of radical-mediated strategies in advanced organic synthesis. bham.ac.uk

Analytical and Structural Characterization Techniques for S Allyl Diethylthiocarbamate

Spectroscopic Characterization Methods

Spectroscopy provides fundamental insights into the molecular structure and bonding within S-allyl diethylthiocarbamate by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals provide detailed information about the electronic environment and connectivity of hydrogen atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the diethylamino group and the S-allyl group. The ethyl protons typically appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group due to spin-spin coupling. The protons of the allyl group exhibit more complex splitting patterns due to their unique chemical environments and couplings.

Expected ¹H-NMR Chemical Shifts for this compound Note: This table is predictive, based on typical chemical shifts for similar functional groups.

AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
CH₃ (Ethyl)1.1 - 1.3Triplet
CH₂ (Ethyl)3.5 - 3.8Quartet
S-CH₂ (Allyl)3.5 - 3.7Doublet
=CH₂ (Allyl)5.0 - 5.3Multiplet
=CH- (Allyl)5.7 - 6.0Multiplet

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.gov Distinct signals are expected for the methyl and methylene carbons of the ethyl groups, the carbons of the allyl group, and the thiocarbonyl carbon (C=S).

Expected ¹³C-NMR Chemical Shifts for this compound Note: This table is predictive, based on typical chemical shifts for similar functional groups.

AssignmentExpected Chemical Shift (δ, ppm)
CH₃ (Ethyl)12 - 15
CH₂ (Ethyl)45 - 50
S-CH₂ (Allyl)35 - 40
=CH₂ (Allyl)117 - 120
=CH- (Allyl)132 - 135
N-C=S195 - 205

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. abo.fi

The IR spectrum of this compound is characterized by several key absorption bands. The C-H stretching vibrations of the ethyl and allyl groups are typically observed in the 2800-3100 cm⁻¹ region. researchgate.net A significant band in the 1450-1550 cm⁻¹ range is attributed to the C-N stretching vibration within the NCS₂ group, often referred to as the "thioureide" band. researchgate.net The C=S stretching vibration is expected around 900-1100 cm⁻¹. researchgate.net Additionally, characteristic bands for the allyl group, such as the C=C stretch, will also be present. researchgate.net

Key IR Absorption Bands for this compound Note: This table is predictive, based on data from analogous dithiocarbamate (B8719985) and allyl compounds.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3075Allyl =C-H Stretch researchgate.net
2850 - 2980Alkyl C-H Stretch researchgate.net
~1640Allyl C=C Stretch
1450 - 1550C-N Stretch (Thioureide band) researchgate.net
900 - 1100C=S Stretch researchgate.net
~940C-S Stretch researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within a material. diva-portal.org By irradiating a sample with X-rays and measuring the kinetic energy of emitted core-level electrons, one can deduce the binding energy, which is characteristic of the element and its oxidation state. diva-portal.org

For this compound, XPS analysis would focus on the S 2p, C 1s, and N 1s core levels. The S 2p spectrum is particularly informative, as the binding energy can distinguish between the sulfur in the thiocarbamate group and any potential oxidation products, such as sulfoxides or sulfates, which would appear at higher binding energies (e.g., around 169 eV). diva-portal.org The N 1s spectrum would confirm the presence of the amine nitrogen, and high-resolution C 1s spectra could differentiate between the carbons in the alkyl chains, the allyl group, and the thiocarbonyl group.

Chromatographic Analysis Protocols

Chromatographic methods are indispensable for separating this compound from complex mixtures, allowing for its identification and quantification.

Gas Chromatography (GC) is a premier technique for analyzing volatile and thermally stable compounds. In GC, a sample is vaporized and transported by a carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases.

The Kovats' Retention Index (I) is a standardized, system-independent value that helps in the identification of compounds by comparing experimental values to those in databases. wikipedia.org It normalizes retention times relative to those of adjacent n-alkanes. wikipedia.org The NIST Chemistry WebBook reports a Kovats' Retention Index for S-allyl-N,N-diethyldithiocarbamate, providing a valuable reference for its identification. nist.gov

Kovats' Retention Index for this compound

ParameterValue/Description
Kovats' Index (I)1516 nist.gov
Column TypeCapillary nist.gov
Stationary PhaseOV-101 (non-polar) nist.gov
Temperature180 °C (Isothermal) nist.gov
ReferenceEvans and Smith, 1994 nist.gov

This data is crucial for developing robust GC methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of compounds, including those that are non-volatile or thermally unstable. Separation is based on the compound's interaction with a stationary phase (packed in a column) and a liquid mobile phase.

While specific HPLC methods for the direct analysis of this compound are not extensively detailed, general methodologies for related sulfur compounds and dithiocarbamates can be adapted. nih.govresearchgate.netbezmialemscience.org A common approach is reversed-phase HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase. nih.govbezmialemscience.org

A typical HPLC protocol would involve:

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). bezmialemscience.org

Mobile Phase: A gradient or isocratic mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.govbezmialemscience.org

Detection: UV detection is often employed, with the wavelength set to an absorbance maximum of the compound, typically around 254 nm for dithiocarbamate complexes. nih.gov

Flow Rate: A standard flow rate would be in the range of 0.8 to 1.5 mL/min. nih.govbezmialemscience.org

This approach allows for the effective separation and quantification of this compound in various samples. researchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC with Ultraviolet Detection (HPLC-UVD)

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) is a common method for the quantification of compounds that possess a chromophore, a part of a molecule that absorbs ultraviolet or visible light. For organosulfur compounds, the UV wavelength used for detection is often in the range of 200-254 nm. researchgate.net For instance, in the analysis of related sulfur-containing compounds, detection is frequently set at specific wavelengths such as 195 nm or 250 nm to achieve maximum absorbance and sensitivity. researchgate.netjournal-jps.com

A typical HPLC-UVD method involves a stationary phase, such as a C18 column, and a mobile phase, which is a mixture of solvents like acetonitrile and water, run in either isocratic (constant composition) or gradient (varying composition) mode. journal-jps.comresearchgate.net The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations to determine the relationship between peak area and concentration. journal-jps.com The limit of detection (LOD) and limit of quantification (LOQ) are important validation parameters that define the sensitivity of the method. researchgate.net

HPLC with Fluorescence Detection (HPLC-FLD)

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is an alternative and often more sensitive technique for compounds that are naturally fluorescent or can be made fluorescent through derivatization. This method is particularly useful when the target compound has poor UV absorbance. Derivatization involves reacting the analyte with a fluorescent reagent to enhance its detection. researchgate.net While specific applications for this compound are not documented, the principles of HPLC-FLD are widely used for other sulfur-containing molecules.

HPLC-Mass Spectrometry (HPLC-MS/MS) Approaches for Related Compounds

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and highly specific technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This method is particularly valuable for identifying and quantifying compounds in complex mixtures. The mass spectrometer can be operated in various modes, such as multiple reaction monitoring (MRM), to achieve high sensitivity and selectivity. nih.gov

For related sulfur-containing compounds like S-allyl-L-cysteine, LC-MS/MS methods have been developed for their simultaneous quantification. nih.gov These methods often use a reversed-phase C18 column with a gradient mobile phase, for example, consisting of 0.1% formic acid and acetonitrile. nih.gov The analytes are quantified by monitoring specific precursor-to-product ion transitions. nih.gov Such an approach would be highly suitable for the detailed analysis of this compound and its potential metabolites.

ParameterHPLC-UVD researchgate.netHPLC-MS/MS researchgate.net
Limit of Quantification (LOQ) 0.71 μg/g0.07 μg/g
Correlation Coefficient (r) > 0.998> 0.998
Precision (RSD) < 15.3%< 15.3%

Elemental and Surface Analysis Techniques

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a chemical formula of C₈H₁₅NS₂, elemental analysis would be used to confirm the percentage composition of carbon, hydrogen, nitrogen, and sulfur. nist.gov This technique is crucial for verifying the purity and empirical formula of a synthesized compound.

Energy Dispersive Spectroscopy (EDS)

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). taylorandfrancis.comnih.gov The technique relies on the interaction of an electron beam with the sample, which causes the emission of characteristic X-rays from each element. wikipedia.org The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental mapping of a sample's surface. wikipedia.orgtaylorandfrancis.com This can be particularly useful for determining the spatial distribution of elements in a non-homogeneous sample.

Brunauer-Emmett-Teller (BET) Surface Area Determination

The Brunauer-Emmett-Teller (BET) method is a technique for determining the specific surface area of a material. It is based on the physical adsorption of a gas (commonly nitrogen) on the surface of the solid. While highly relevant for porous materials and catalysts, its application to a pure, non-porous chemical compound like this compound would be less common unless it is formulated in a way that creates a significant surface area, for instance, when loaded onto a support material.

Crystallographic Studies and Intermolecular Interactions

Crystallographic studies are paramount in revealing the precise atomic arrangement of a compound in its crystalline form. These studies provide a foundational understanding of the molecule's conformation and how it packs in a three-dimensional lattice.

Single-crystal X-ray diffraction is a powerful and definitive technique for determining the molecular structure of crystalline solids. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice.

By analyzing this diffraction pattern, researchers can determine key crystallographic parameters, including:

Crystal System: The classification of the crystal based on its axial systems.

Space Group: The description of the symmetry elements present in the crystal structure.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the repeating unit of the crystal lattice.

Atomic Coordinates: The precise position of each atom within the unit cell.

From these parameters, a detailed molecular structure can be built, revealing bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound is not publicly available, analysis of closely related dithiocarbamate compounds provides insight into the expected structural features. For instance, organotin dithiocarbamate complexes have been extensively studied, revealing the coordination modes of the dithiocarbamate ligand. nih.gov

Table 1: Key Crystallographic Parameters Determined by X-ray Diffraction

ParameterDescriptionInformation Gained
Crystal System The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic).Fundamental symmetry of the crystal.
Space Group The set of symmetry operations that describe the arrangement of molecules in the unit cell.Detailed understanding of the crystal's internal symmetry.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) that define the repeating parallelepiped of the crystal.The size and shape of the basic building block of the crystal.
Atomic Coordinates The (x, y, z) position of each atom within the unit cell.The precise three-dimensional arrangement of atoms, leading to bond lengths and angles.

While covalent bonds define the molecule itself, non-covalent interactions are the subtle yet crucial forces that dictate how molecules interact with each other in the solid state. These interactions, though weaker than covalent bonds, play a significant role in the stability and physical properties of the crystal. The study of these interactions is often performed using techniques like Hirshfeld surface analysis, which is derived from the X-ray diffraction data.

In dithiocarbamate structures, several types of non-covalent interactions are commonly observed. In the crystal structure of a related compound, (N,N-diallyldithiocarbamato)triphenyltin(IV), intermolecular contacts are dominated by C-H···π and S···H interactions. nih.gov The vinylidene-C-H···π(phenyl) contacts, in particular, lead to the formation of supramolecular chains. nih.gov

Common non-covalent interactions relevant to this compound and related molecules include:

(π)C-H⋯S Interactions: These are a form of hydrogen bonding where a hydrogen atom attached to a carbon atom (often from a phenyl or other π-system) interacts with a sulfur atom. The sulfur atoms in the dithiocarbamate group are potential hydrogen bond acceptors.

(allyl)C-H⋯C(π) Interactions: The hydrogen atoms of the allyl group can interact with the π-electron cloud of an aromatic ring or another allyl group in a neighboring molecule.

The analysis of these interactions provides a deeper understanding of the supramolecular architecture and can help in correlating the structure with the material's bulk properties.

Table 2: Common Non-Covalent Interactions in Dithiocarbamate Crystal Structures

Interaction TypeDescriptionSignificance in Crystal Packing
(π)C-H⋯S A weak hydrogen bond between a carbon-bound hydrogen and a sulfur atom.Contributes to the formation of extended networks and influences molecular conformation.
(allyl)C-H⋯C(π) An interaction between a hydrogen on an allyl group and the π-electron system of a nearby functional group.Plays a role in directing the orientation of molecules and building supramolecular assemblies.
π⋯π Stacking The parallel or offset arrangement of aromatic rings or other π-systems.A significant force in the packing of molecules containing aromatic moieties, enhancing stability.
S···H Contacts Close contacts between sulfur and hydrogen atoms on adjacent molecules.Important in determining the overall packing efficiency and contributing to lattice energy. nih.gov
C-H···π Interactions Interactions between a C-H bond and a π-system.Can influence the formation of one-dimensional polymeric chains in the solid state. nih.gov

Biological Activities and Molecular Mechanisms of S Allyl Diethylthiocarbamate Derivatives

Enzymatic Inhibition Studies of Diethyldithiocarbamate (B1195824) Esters

Functionally substituted esters of N,N-diethyldithiocarbamic acid have been synthesized and evaluated for their inhibitory effects on several key metabolic and neurological enzymes. Research involving the alkylation of sodium diethyldithiocarbamate has produced novel esters that demonstrate significant inhibitory potential against human carbonic anhydrase isoforms, cholinergic enzymes, and alpha-glycosidase nih.gov.

Carbonic anhydrases (CAs) are zinc metalloenzymes that play crucial roles in various physiological processes nih.gov. The inhibition of specific isoforms, such as hCA I and hCA II, is a target for treating a range of disorders nih.gov. Novel functionally substituted esters derived from sodium diethyldithiocarbamate have shown inhibitory activity against these isoforms in the low micromolar range. For the hCA I isoform, the inhibition constants (Ki) of these novel esters were found to be between 48.03 ± 9.77 and 188.42 ± 46.08 µM nih.gov. Against the physiologically dominant hCA II isoform, the same compounds demonstrated Ki values ranging from 57.33 ± 6.21 to 174.34 ± 40.72 µM nih.gov. The mechanism of inhibition by dithiocarbamates involves the coordination of a sulfur atom from the dithiocarbamate (B8719985) group to the zinc ion within the enzyme's active site nih.gov.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Diethyldithiocarbamate Esters

Enzyme Isoform Inhibition Constant (Ki) Range (µM)
hCA I 48.03 - 188.42
hCA II 57.33 - 174.34

Data sourced from studies on novel functionally substituted esters of N,N-diethyldithiocarbamic acid nih.gov.

Inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for managing neurological disorders like Alzheimer's disease nih.gov. Studies have revealed that novel diethyldithiocarbamate derivatives can effectively inhibit both AChE and BChE. The Ki values for AChE inhibition were reported to be in the range of 115.42 ± 12.44 to 243.22 ± 43.65 µM nih.gov. For BChE, the inhibition constants were found to be between 94.33 ± 9.14 and 189.45 ± 35.88 µM nih.gov. The mechanism of action for carbamate-based inhibitors typically involves a covalent interaction with a serine residue in the active site of the cholinesterase enzyme nih.gov.

Table 2: Inhibition of Cholinergic Enzymes by Diethyldithiocarbamate Esters

Enzyme Inhibition Constant (Ki) Range (µM)
Acetylcholinesterase (AChE) 115.42 - 243.22
Butyrylcholinesterase (BChE) 94.33 - 189.45

Data sourced from studies on novel functionally substituted esters of N,N-diethyldithiocarbamic acid nih.gov.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a hallmark of diabetes mellitus mdpi.comscirp.org. Certain diethyldithiocarbamate derivatives have demonstrated potent inhibitory activity against α-glycosidase. Specifically, two compounds in a studied series, designated M3 and M4, were found to be the most effective, with Ki values of 37.63 ± 4.08 µM and 32.86 ± 7.88 µM, respectively nih.gov. This indicates a significant potential for this class of compounds to interfere with carbohydrate metabolism.

Table 3: Inhibition of Alpha-Glycosidase by Diethyldithiocarbamate Esters

Compound Inhibition Constant (Ki) (µM)
M3 37.63 ± 4.08
M4 32.86 ± 7.88

Data sourced from studies on novel functionally substituted esters of N,N-diethyldithiocarbamic acid nih.gov.

The diethyldithiocarbamate moiety has been implicated in the inhibition of other significant metabolic enzymes. For instance, diethyldithiocarbamate (DETC) has been shown to abolish the catalytic activity of xanthine oxidase (XO) nih.gov. Furthermore, metabolites of disulfiram, which are closely related to diethyldithiocarbamate, are known to be potent irreversible inhibitors of hepatic aldehyde dehydrogenase (ALDH) nih.gov. Research has also suggested that compounds containing an allyl sulfide (B99878) group can lead to the inactivation of P-450 enzymes, further highlighting the broad inhibitory potential of these structures against various metabolic pathways nih.gov.

Chelation Properties and Related Biological Implications of the Diethyldithiocarbamate Moiety

The diethyldithiocarbamate (DDTC) structure is a powerful chelating agent, capable of forming stable complexes with a wide array of metal ions. This property is central to many of its biological implications tpcj.orgnih.gov. The presence of two sulfur atoms with lone pairs of electrons allows dithiocarbamates to act as bidentate or monodentate ligands, strongly and selectively binding to metals to form organometallic complexes nih.gov.

The diethyldithiocarbamate moiety exhibits a strong affinity for various metal ions. It is particularly well-known for its interaction with copper, forming stable Cu(I), Cu(II), and Cu(III) complexes mdpi.com. This chelating ability has been utilized for the removal of heavy metals from environmental samples nih.gov. DDTC can effectively chelate and form insoluble precipitates with a range of heavy metal ions, including copper, cadmium, chromium, mercury, lead, manganese, nickel, and zinc, across a wide pH range researchgate.netenpress-publisher.com. This robust chelating action is a defining characteristic of the diethyldithiocarbamate functional group tpcj.orgresearchgate.net.

Table 4: List of Compounds Mentioned

Compound Name
S-allyl diethylthiocarbamate
Sodium diethyldithiocarbamate
Acetylcholinesterase
Butyrylcholinesterase
Alpha-Glycosidase
Carbonic Anhydrase
Xanthine Oxidase
Aldehyde Dehydrogenase
Cytochrome P-450

Influence on Metalloproteins and Associated Enzymatic Pathways

The dithiocarbamate moiety is a potent chelator of metal ions, which is central to its biological activity. This chelating ability allows it to interact with and modulate the function of metalloproteins, which are proteins that require a metal ion for their catalytic activity. The interaction of diethyldithiocarbamate (DDC), the parent compound of this compound, with metalloproteins has been a subject of considerable research.

One of the primary targets of DDC is superoxide dismutase (SOD), a key antioxidant enzyme that contains copper and zinc in its active site. DDC can inhibit SOD activity, which is thought to be a result of its ability to chelate the copper ions essential for the enzyme's function. This inhibition can lead to an increase in superoxide radicals, contributing to oxidative stress.

Furthermore, dithiocarbamate complexes with metals like copper, zinc, and nickel have been shown to affect the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. nih.govjcu.cz Specifically, these complexes can target the JAB1/MPN/Mov34 (JAMM) domain within the 19S regulatory particle of the proteasome, which is a metalloisopeptidase containing a coordinated zinc ion. nih.gov By interfering with the function of this zinc-dependent deubiquitinating enzyme, dithiocarbamate-metal complexes can inhibit the proteasome's activity. nih.govjcu.cz

The fungicidal action of dithiocarbamates is also attributed to their ability to chelate metal cations, such as copper, which are vital for the function of various fungal enzymes. eagri.org This disruption of essential metalloenzyme function is a key mechanism of their antimicrobial activity.

Table 1: Influence of Diethyldithiocarbamate (DDC) on Metalloproteins
MetalloproteinMetal CofactorEffect of DDCPotential Consequence
Superoxide Dismutase (SOD)Copper, ZincInhibitionIncreased superoxide radicals, oxidative stress
Proteasome (JAMM domain)ZincInhibitionDisruption of protein degradation
Fungal MetalloenzymesVarious (e.g., Copper)InhibitionFungicidal activity

Modulation of Cellular Processes by Dithiocarbamate Structures

Nitric Oxide Synthase Pathway Modulation

Diethyldithiocarbamate (DDC) has been shown to have a complex and context-dependent effect on the nitric oxide synthase (NOS) pathway. Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, and its production is catalyzed by a family of NOS enzymes.

In some contexts, DDC can inhibit the induction of inducible nitric oxide synthase (iNOS). For instance, in murine bone marrow-derived macrophages stimulated with lipopolysaccharide (LPS), DDC was found to prevent the increase in iNOS mRNA and the subsequent expression of NOS activity. core.ac.uk This inhibitory effect is thought to be mediated through the inhibition of the nuclear transcription factor kappa B (NF-κB), which is crucial for the transcription of the gene encoding iNOS. core.ac.uk Similarly, in cultured vascular smooth muscle cells, DDC was shown to attenuate the LPS-stimulated induction of NOS. nih.gov

Investigation of Oxidative Stress Pathways and Lipid Peroxidation

The role of this compound and related dithiocarbamates in oxidative stress is multifaceted. On one hand, DDC has been shown to inhibit lipid peroxidation. In rat-liver microsomes, DDC was found to directly inhibit microsomal lipid peroxidation induced by NADPH/ADP/Fe3+. nih.gov This suggests a direct antioxidant effect on the lipid peroxidation process.

On the other hand, DDC can also contribute to oxidative stress. As an inhibitor of SOD, DDC can lead to an accumulation of superoxide radicals. Furthermore, studies in V79 Chinese hamster fibroblasts have shown that DDC can stimulate oxidative stress, as measured by increased levels of protein carbonyls and thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. nih.gov This effect was preventable by pre-treatment with N-acetyl-l-cysteine (NAC), a precursor to the antioxidant glutathione, suggesting that the pro-oxidant effects of DDC are dependent on the cellular redox state. nih.gov

The S-allyl group, present in this compound, may also contribute to the compound's effects on oxidative stress. S-allyl cysteine, a compound found in garlic, has demonstrated antioxidant properties and the ability to reduce oxidative stress markers like malondialdehyde, a product of lipid peroxidation. nih.gove-enm.org It can also restore levels of the antioxidant glutathione. nih.gove-enm.org

Table 2: Effects of Diethyldithiocarbamate (DDC) on Oxidative Stress Markers
SystemMarkerObserved Effect of DDCReference Condition
Rat-liver microsomesLipid peroxidationInhibitionInduced by NADPH/ADP/Fe3+
V79 Chinese hamster fibroblastsProtein carbonylsIncrease-
V79 Chinese hamster fibroblastsTBARS (Lipid peroxidation)Increase-

Interaction with Endogenous Sulfur-Containing Biomolecules (e.g., Cysteine Sulfhydryl Groups)

The reactivity of this compound with endogenous sulfur-containing biomolecules, such as the cysteine sulfhydryl groups in proteins and the antioxidant glutathione (GSH), is a critical aspect of its mechanism of action. The dithiocarbamate structure itself is known to interact with cellular thiols.

The S-allyl group is particularly reactive towards sulfhydryl groups. Allicin, another organosulfur compound from garlic containing an S-allyl group, is known to react with cysteine thiols in proteins, leading to their S-allylmercapto modification. nih.gov This modification can inactivate enzymes and induce a state of thiol stress. nih.gov Allicin also reacts with glutathione to form S-allylmercaptoglutathione. nih.gov

Similarly, it is expected that this compound can react with protein cysteine residues and glutathione. This interaction can lead to the formation of mixed disulfides and alter the cellular redox balance. The depletion of glutathione, a key cellular antioxidant, can render cells more susceptible to oxidative damage. nih.gov Studies have shown that glutathione can protect against DDC cytotoxicity, suggesting that the interaction with cellular thiols is a key determinant of the biological effects of dithiocarbamates. nih.gov

Mechanisms of Action in Context of Related Biologically Active Compounds

Insights from Fungicidal and Herbicidal Activities of Structurally Analogous Diethyldithiocarbamates (e.g., Sulfallate)

The fungicidal and herbicidal activities of diethyldithiocarbamates provide valuable insights into the potential mechanisms of action of this compound. Dithiocarbamates are broad-spectrum fungicides with a multi-site mode of action, making the development of resistance in fungi less likely. nih.govtaylorandfrancis.com Their fungicidal activity is largely attributed to two main mechanisms: chelation of essential metal ions and reaction with sulfhydryl groups of amino acids and proteins within the fungal cell. eagri.orgepa.govepa.gov By chelating metals like copper, they can inactivate metalloenzymes crucial for fungal metabolism. Their reaction with thiol groups can disrupt protein structure and function, leading to fungal cell death.

In the context of herbicides, sulfallate (2-chloroallyl diethyldithiocarbamate) is a structurally analogous compound. Thiocarbamate herbicides, a class that includes sulfallate, are known to inhibit several plant processes, including the synthesis of fatty acids and lipids, which are essential for building cell membranes and cuticular waxes. ucanr.edu Inhibition of lipid synthesis is a common mode of action for many herbicides, particularly those targeting grasses. nih.govwssa.net The mutagenic activation of sulfallate has also been studied, suggesting that its metabolic products may be responsible for some of its biological effects. nih.gov These mechanisms, particularly the inhibition of lipid synthesis and interaction with essential cellular components, are likely relevant to the biological activity of this compound.

Broader Biological Functions as Observed in Natural Allylsulfur Compounds

Natural allylsulfur compounds, primarily derived from Allium species such as garlic (Allium sativum L.), are a well-studied class of organosulfur molecules renowned for their diverse biological activities. pharmatutor.orgnih.gov These compounds are formed when the plant tissue is disrupted, leading to the enzymatic conversion of precursors like alliin into a variety of lipid-soluble and water-soluble compounds. nih.gov The extensive research into these natural molecules provides a broader context for understanding the potential biological activities of synthetic derivatives like this compound. The biological functions of these natural compounds are multifaceted, encompassing anticancer, cardiovascular protective, antimicrobial, antioxidant, and anti-inflammatory effects. nih.govresearchgate.net

Key examples of bioactive natural allylsulfur compounds include diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), which are lipid-soluble, as well as S-allylcysteine (SAC) and S-allylmercaptocysteine (SAMC), which are water-soluble. nih.govnih.gov

Anticancer Activity

A significant body of research has focused on the anticancer properties of natural allylsulfur compounds. nih.gov These compounds have been shown to inhibit the proliferation of cancer cells and suppress tumor growth in various models. nih.gov The mechanisms underlying these effects are diverse and include the modulation of enzyme activities involved in carcinogen metabolism, induction of cell cycle arrest, and activation of apoptotic pathways. nih.gov

For instance, organosulfur compounds can modulate the activity of Phase I enzymes like cytochromes P450 (CYP), which are involved in activating carcinogens, and Phase II enzymes such as glutathione S-transferases (GST), which are crucial for detoxification. nih.gov DADS, for example, has been shown to exert anticarcinogenic effects by inhibiting CYP2E1 levels. scienceopen.com

Furthermore, allylsulfur compounds can induce cell cycle arrest, particularly in the G2/M phase, which is a key indicator of their antiproliferative potential. nih.gov This effect is often associated with the suppression of p34cdc2 kinase activity. nih.gov DADS and DATS are reportedly more effective in inducing this cell cycle arrest compared to water-soluble compounds like SAC. nih.gov Studies have also demonstrated that DATS can induce apoptosis in skin cancer cells through multiple pathways, including the generation of reactive oxygen species (ROS), DNA damage, and endoplasmic reticulum (ER) stress. researchgate.net

Table 1: Anticancer Mechanisms of Natural Allylsulfur Compounds

Compound Cancer Model/Cell Line Observed Biological Effect/Mechanism
Diallyl disulfide (DADS) Human colon tumor cells Induction of apoptosis. nih.gov
Diallyl disulfide (DADS) Canine mammary tumor cells Inhibition of cell growth. nih.gov
Diallyl disulfide (DADS) Breast Cancer model Inhibited cell proliferation and G2/M arrest. scienceopen.com
Diallyl trisulfide (DATS) Human prostate cancer cells Induction of apoptosis. pharmatutor.org
Diallyl trisulfide (DATS) Human melanoma A375 cells Induction of G2/M arrest, ER stress, and mitochondria-mediated apoptosis. researchgate.net
S-allylcysteine (SAC) - Less effective in cell cycle alteration compared to DADS and DATS. nih.gov

Cardiovascular Protection

Natural allylsulfur compounds contribute to cardiovascular health through several mechanisms, including lowering cholesterol levels and inhibiting platelet aggregation. nih.gov Compounds such as SAC, DADS, and ajoene have been identified as contributing to the reduction of cholesterol levels in cultured hepatocytes and animal models. nih.gov Garlic and its sulfur compounds are also known to reduce risk factors associated with cardiovascular diseases. nih.govscienceopen.com

Antimicrobial Activity

The antimicrobial properties of garlic have been recognized for centuries, and these effects are largely attributed to its organosulfur compounds. pharmatutor.orgnih.gov These compounds exhibit a broad spectrum of activity against gram-positive and gram-negative bacteria, as well as fungi. mdpi.com Allicin and ajoene are particularly noted for their potent antimicrobial effects. Diallyl sulfides are considered responsible for the antimicrobial activity in the Alliaceae family. pharmatutor.org For example, DADS has shown inhibitory effects against bacteria such as S. aureus, P. aeruginosa, and E. coli. pharmatutor.org

Table 2: Antimicrobial Spectrum of Diallyl Disulfide (DADS)

Pathogen Type Observed Effect
Staphylococcus aureus Gram-positive bacteria Inhibition zone of 15.9mm. pharmatutor.org
Pseudomonas aeruginosa Gram-negative bacteria Inhibition zone of 21.9mm. pharmatutor.org
Escherichia coli Gram-negative bacteria Inhibition zone of 11.4mm. pharmatutor.org
Food-borne pathogens* Bacteria Exhibited antimicrobial activity. pharmatutor.org

\Bacillus cereus, Clostridium botulinum, Listeria monocytogenes, Salmonella enterica, Vibrio cholerae*

Antioxidant and Anti-inflammatory Functions

Organosulfur compounds from garlic are potent antioxidants that protect cells against damage from reactive oxygen species (ROS). nih.govnih.gov Oxidative damage to DNA, proteins, and lipids is implicated in a wide range of chronic diseases. nih.gov These compounds can scavenge free radicals and enhance the activity of antioxidant enzymes like catalase and glutathione peroxidase. nih.gov

Other Biological Activities

Natural allylsulfur compounds also exhibit a range of other beneficial effects. They play a role in detoxification by protecting organs from the harmful effects of various chemical compounds. nih.gov Furthermore, some compounds have demonstrated neuroprotective effects. nih.govjrasb.com For instance, DADS and diallyl trisulfide may help alleviate neuropathic pain. jrasb.com

Structure Activity Relationship Sar Investigations of S Allyl Diethylthiocarbamate and Analogues

Elucidation of Structural Requirements for Biological Efficacy

The biological efficacy of S-allyl diethylthiocarbamate is intrinsically linked to the presence and interplay of its core structural components: the S-allyl group and the diethylthiocarbamate moiety. Investigations into related compounds suggest that these functional groups are essential for its biological activities. For instance, in many biologically active organosulfur compounds derived from garlic, the allyl group is a critical determinant of their effects.

The dithiocarbamate (B8719985) functional group is a well-established pharmacophore with a wide range of biological activities, including anticancer and antimicrobial effects. The introduction of dithiocarbamate groups into various organic and inorganic compounds is a known strategy for synthesizing novel biologically active molecules. nih.gov Therefore, the combination of the allyl group with the dithiocarbamate moiety in this compound is expected to confer a unique profile of biological efficacy.

Impact of Allylic and Diethylthiocarbamate Moieties on Target Interactions

The allylic and diethylthiocarbamate moieties of this compound likely play distinct and synergistic roles in its interactions with biological targets.

The allylic moiety , a recurring feature in many natural products with anticancer activity, can be a key player in target binding. nih.gov In some contexts, the allyl group can act as a spectator, with the sulfur atom being the primary actor in interactions with cellular thiols like glutathione. nih.gov However, in other cases, the allyl group itself is crucial for biological activity. For example, in S-allylcysteine (SAC), the allyl group is necessary for its free radical scavenging activity. researchgate.net The replacement of the allyl group with benzyl (B1604629) or propyl groups significantly diminishes this activity. researchgate.net This suggests that the double bond within the allyl group is vital for its mechanism of action.

The diethylthiocarbamate moiety is known for its ability to chelate metal ions and interact with sulfhydryl groups on proteins. This functionality is central to the biological activities of many dithiocarbamate-containing compounds. For instance, diethyldithiocarbamate (B1195824) has been shown to prevent the inactivation and cross-linking of proteins by cisplatin, highlighting its strong interaction with platinum(II) and its ability to displace other nucleophilic groups. nih.gov Molecular docking studies on other dithiocarbamate derivatives have indicated that the thiocarbamic acid moiety is important for the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Systematic Structural Modifications and Their Quantitative Effects on Activity (e.g., Ki Values)

While specific SAR studies involving systematic structural modifications of this compound and their corresponding quantitative effects on activity (such as K_i values) are not extensively available in the public domain, valuable insights can be drawn from studies on related dithiocarbamate derivatives.

For example, a study on functionally substituted esters based on sodium diethyldithiocarbamate revealed varying inhibitory constants (K_i) against different enzymes based on the nature of the substituent. researchgate.net Although these are not direct analogues of this compound, the data underscores the sensitivity of biological activity to structural changes in the dithiocarbamate scaffold.

CompoundTarget EnzymeK_i (µM)
M1 (Allyl-2-chloroacetate derivative)hCA II174.34 ± 40.72
M1 (Allyl-2-chloroacetate derivative)AChE243.22 ± 43.65
M1 (Allyl-2-chloroacetate derivative)BChE189.45 ± 35.88
M3 (Chloromethyl-2-(tetrahydrofuran-2-yl)acetate derivative)α-glycosidase37.63 ± 4.08
M4 (4-(Chloromethyl)-1,3-dioxolane derivative)hCA II57.33 ± 6.21
M4 (4-(Chloromethyl)-1,3-dioxolane derivative)AChE115.42 ± 12.44
M4 (4-(Chloromethyl)-1,3-dioxolane derivative)BChE94.33 ± 9.14
M4 (4-(Chloromethyl)-1,3-dioxolane derivative)α-glycosidase32.86 ± 7.88
Data derived from a study on functionally substituted esters of N,N-diethyldithiocarbamic acid. researchgate.net

These findings suggest that modifications to the group attached to the sulfur atom of the dithiocarbamate core can significantly modulate the inhibitory potency against various enzymes. It can be inferred that similar systematic modifications of the allyl group in this compound would likewise result in a range of biological activities, though specific quantitative data remains to be elucidated through dedicated research.

Comparative SAR Analysis with Other Allylsulfur Compounds and Dithiocarbamate Derivatives

A comparative SAR analysis provides a broader context for understanding the potential biological activities of this compound.

Comparison with other Allylsulfur Compounds:

Many bioactive compounds from garlic, such as diallyl disulfide (DADS) and S-allylcysteine (SAC), share the allyl sulfur motif. nih.govnih.gov Studies on DADS have shown that the presence of terminal allyl groups and the central disulfide chain are crucial for its activity in inducing certain protective enzymes. nih.gov The saturated analog, dipropyl disulfide, showed significantly reduced activity, emphasizing the importance of the allyl groups. nih.gov Similarly, for S-allyl-L-cysteine sulfoxide (B87167) (ACSO), both the allyl and sulfoxide groups are essential for some of its preventive effects. nih.gov This underscores the likely importance of the allyl group in this compound for its biological profile.

Comparison with other Dithiocarbamate Derivatives:

The dithiocarbamate class of compounds is extensive, with numerous derivatives exhibiting a wide array of biological effects. The biological activity of these compounds is highly dependent on the nature of the substituents on the nitrogen and sulfur atoms. For instance, the substitution on the dithiocarbamate moiety has been shown to be critical for their antitumor, anticancer, and antibacterial activities. nih.gov The ability of diethyldithiocarbamate to interact with metal ions and protein nucleophiles is a key aspect of its biological function. nih.gov It is plausible that this compound shares these properties, with the allyl group further modulating its target specificity and potency.

Computational Chemistry and in Silico Modeling for S Allyl Diethylthiocarbamate Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful in drug discovery for predicting the interaction between a ligand and its protein target.

While specific molecular docking studies on S-allyl diethylthiocarbamate are not extensively documented, research on functionally substituted esters of N,N-diethyldithiocarbamic acid provides a strong predictive framework for its potential interactions with enzyme active sites. A study on such derivatives identified key moieties responsible for the inhibition of several metabolic enzymes, including human carbonic anhydrase (hCA) I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netnih.gov

In these studies, the thiocarbamic acid moiety was found to be crucial for the inhibition of AChE and BChE. researchgate.net It is plausible that this compound would exhibit similar binding characteristics, where the diethylthiocarbamate portion of the molecule interacts with key residues in the catalytic active site of these enzymes. For instance, the docking of related dithiocarbamate (B8719985) derivatives into the active site of AChE revealed important interactions with amino acid residues. researchgate.net These computational models predict that the molecule orients itself to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, thereby inhibiting the enzyme's catalytic activity.

The binding affinities of these related diethyldithiocarbamate (B1195824) derivatives, expressed as inhibition constants (Ki), demonstrate their potential as enzyme inhibitors. Although these values are not directly for this compound, they offer a valuable reference for its potential efficacy.

Table 1: Inhibition Constants (Ki) of Functionally Substituted Diethyldithiocarbamate Esters Against Various Enzymes Data sourced from studies on analogous compounds.

Enzyme Target Inhibition Constant (Ki) Range (µM)
Human Carbonic Anhydrase I (hCA I) 48.03 ± 9.77 to 188.42 ± 46.08 nih.gov
Human Carbonic Anhydrase II (hCA II) 57.33 ± 6.21 to 174.34 ± 40.72 nih.gov
Acetylcholinesterase (AChE) 115.42 ± 12.44 to 243.22 ± 43.65 nih.gov

These in silico findings suggest that this compound likely interacts with the catalytic sites of these enzymes, and its binding mode would be governed by the physicochemical properties of its constituent functional groups. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. nih.gov These calculations provide fundamental insights into a molecule's reactivity, stability, and conformational preferences.

While direct DFT studies on this compound are scarce, research on related molecules like allyl mercaptan offers valuable parallels. nih.gov DFT calculations on allyl mercaptan at the B3LYP/cc-pVQZ level of theory have been used to determine various thermodynamic and chemical activity descriptors. nih.gov These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting a molecule's reactivity. nih.gov

A molecule with a high-energy HOMO is more likely to donate electrons, indicating a propensity for nucleophilic reactions, while a low-energy LUMO suggests a tendency to accept electrons. nih.gov For allyl mercaptan, the HOMO-LUMO energy gap provides insights into its chemical stability and reactivity. nih.gov It can be inferred that similar calculations for this compound would reveal the distribution of electron density, highlighting the nucleophilic and electrophilic regions of the molecule. The sulfur atoms and the nitrogen atom, with their lone pairs of electrons, are expected to be key sites for electrophilic attack, while the allyl group may be susceptible to nucleophilic attack.

Table 2: Calculated Electronic Properties of Allyl Mercaptan (as an analogue) Data from DFT studies on analogous compounds.

Parameter Value (in water) Value (in vacuum)
HOMO Energy (eV) -6.91 nih.gov -6.64 nih.gov
LUMO Energy (eV) -0.16 nih.gov -0.05 nih.gov

These values for a related compound suggest that this compound would also possess a significant HOMO-LUMO gap, indicating a relatively stable electronic structure.

The flexibility of the allyl group in this compound allows for multiple conformations. Conformational analysis using DFT can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. A study on o-allylphenol using the B3LYP/6-31G method revealed the existence of multiple non-planar rotamers due to the internal rotation of the allyl substituent. researchgate.net

For this compound, rotations around the S-C and C-C single bonds of the allyl group, as well as rotations of the diethylamino group, would lead to a complex energy landscape. The most stable conformer would be the one with the lowest energy, determined by a balance of steric and electronic effects. A recent study on allyl ethyl ether and allyl ethyl sulfide (B99878) using DFT calculations predicted the existence of 14 and 12 unique conformers, respectively, within a 14 kJ mol⁻¹ energy range. nih.gov This highlights the conformational complexity that can be expected for this compound. Understanding the conformational preferences is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

DFT calculations can be employed to elucidate reaction mechanisms at a molecular level. For this compound, a key reaction pathway to consider is nucleophilic substitution at the allyl group. The dithiocarbamate moiety can act as a leaving group, and the reaction can proceed through different mechanisms, such as Sₙ1 or Sₙ2, depending on the reaction conditions and the nature of the nucleophile. Computational studies can model the transition states and intermediates of these pathways, providing activation energies and reaction profiles. This information is vital for understanding the chemical reactivity and metabolic fate of the compound.

Topological Analysis of Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule, offering profound insights into the nature of chemical bonds. acs.orgamercrystalassn.org This analysis is based on the topology of the electron density, which is a quantum observable.

While a specific QTAIM analysis of this compound is not available in the reviewed literature, studies on dithiocarbamate complexes provide a foundation for understanding the bonding within the dithiocarbamate moiety. researchgate.net In these complexes, the properties of the electron density at the bond critical points (BCPs) between the sulfur atoms and the metal center reveal the nature of the metal-ligand bond, including its degree of covalency. lancs.ac.uk

For this compound, a QTAIM analysis would characterize the C-S, C-N, and C=S bonds within the molecule. The analysis would involve locating the BCPs for each bond and calculating key properties at these points, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)). These parameters would provide a quantitative measure of the bond strength and type (e.g., covalent vs. ionic character). The delocalization of electrons within the dithiocarbamate group, which is crucial for its chemical properties, could also be quantified. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Allyl mercaptan
o-allylphenol
Allyl ethyl ether
Allyl ethyl sulfide
Human carbonic anhydrase I
Human carbonic anhydrase II
Acetylcholinesterase

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules, developed by Richard Bader and his colleagues, provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. wikipedia.orgamercrystalassn.org This theory is founded on the topology of the electron density, ρ(r), a scalar field that describes the probability of finding an electron at a given point in space. wikipedia.org By analyzing the critical points of this density, where the gradient of ρ(r) is zero, one can elucidate the nature of chemical bonds and atomic interactions. wikipedia.orgchemrxiv.org

QTAIM defines an atom as a region of space, known as an atomic basin, which encompasses a nucleus and is bounded by zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de The presence of a bond path, a line of maximum electron density linking two nuclei, is a universal indicator of a chemical bond. wiley-vch.de The properties of the electron density at the bond critical point (BCP), a saddle point in ρ(r) between two bonded atoms, offer profound insights into the nature of the interaction. researchgate.net

Key topological parameters at the BCP used to characterize chemical bonds include:

Electron Density (ρ(r)) : Its magnitude correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value points to a closed-shell interaction (like ionic bonds or van der Waals interactions), where electron density is depleted in the internuclear region.

Total Electron Energy Density (H(r)) : The sign of H(r) at the BCP can also help distinguish between shared and closed-shell interactions.

While no specific QTAIM studies on this compound have been published, a hypothetical analysis would likely focus on the C-S, C-N, and C=S bonds to quantify their covalent character and strength. Furthermore, intramolecular interactions, such as those involving the allyl group, could be investigated. An illustrative table of potential QTAIM data for key bonds in this compound is presented below.

Table 1: Hypothetical QTAIM Topological Parameters for Selected Bonds in this compound (Note: This data is illustrative and not from actual experimental or computational results.)

BondElectron Density (ρ(r)) (a.u.)Laplacian (∇²ρ(r)) (a.u.)Total Energy Density (H(r)) (a.u.)Bond Character
C=S0.35-0.20-0.45Covalent (Shared)
C-N0.28-0.15-0.30Covalent (Shared)
C-S (allyl)0.22-0.10-0.25Covalent (Shared)

Noncovalent Interaction Plot (NCIPlot) Analysis

Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and reactivity of molecules. nih.gov NCIPlot is a computational tool that allows for the visualization and characterization of these weak interactions in real space. nih.govjussieu.fr The method is based on the electron density (ρ) and its reduced density gradient (s). researchgate.net

The NCIPlot analysis generates 3D isosurfaces that represent different types of noncovalent interactions. The color of these isosurfaces is mapped to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which helps to distinguish between stabilizing and destabilizing interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. researchgate.net

For this compound, an NCIPlot analysis would be invaluable for identifying and visualizing intramolecular noncovalent interactions. For instance, it could reveal weak hydrogen bonds or van der Waals contacts between the allyl group and the diethylamino moiety, which could influence the molecule's preferred conformation. The analysis could also shed light on potential intermolecular interactions in a condensed phase.

Below is a hypothetical table summarizing the types of noncovalent interactions that could be identified in this compound using NCIPlot analysis.

Table 2: Hypothetical Noncovalent Interactions in this compound Identifiable by NCIPlot (Note: This data is illustrative and not from actual experimental or computational results.)

Interacting GroupsType of InteractionNCIPlot Isosurface Color
Allyl C-H and Sulfur atomWeak Hydrogen BondGreen to Light Blue
Diethyl C-H and Oxygen atom (if present)Weak Hydrogen BondGreen to Light Blue
Allyl group and Diethyl groupVan der WaalsGreen
Between bulky groupsSteric RepulsionRed

Future Directions and Emerging Research Opportunities for S Allyl Diethylthiocarbamate

Development of Novel and Sustainable Synthetic Routes

The synthesis of thiocarbamates has traditionally relied on methods that can be resource-intensive and may involve hazardous reagents. Future research is steering towards the development of more efficient and environmentally benign synthetic strategies.

One promising avenue is the use of green reaction media. For instance, deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been successfully used to promote the one-pot, three-component condensation of an amine, carbon disulfide, and an electrophile to create dithiocarbamates. rsc.org This approach offers high yields and short reaction times without the need for volatile organic solvents, and the green solvents can often be recovered and recycled. rsc.org Another sustainable approach involves using glycerol, a byproduct of biodiesel production, to form deep eutectic solvents that can serve as effective and non-toxic reaction media for processes like esterification. rsc.org

Furthermore, novel one-pot, two-step syntheses of S-alkyl thiocarbamates have been reported, utilizing reagents like trichloroacetyl chloride in a two-directional approach that avoids complex starting materials and proceeds with high yields. researchgate.net Research could focus on adapting these methods specifically for S-allyl diethylthiocarbamate, optimizing reaction conditions to maximize yield and purity while adhering to the principles of green chemistry. The rsc.orgrsc.org-sigmatropic rearrangement of O-allyl thiocarbamates also presents a sophisticated method for synthesis, which can proceed with excellent transfer of chirality, a crucial aspect for developing enantiomerically pure therapeutic agents. researchgate.net

Table 1: Comparison of Synthetic Routes for Thiocarbamates

Synthetic StrategyKey FeaturesAdvantagesPotential for this compound
Green Solvent Condensation One-pot, three-component reaction using DES or PEG. rsc.orgEnvironmentally friendly, high yield, short reaction time, recyclable solvents. rsc.orgHighly applicable for a sustainable production process.
One-Pot Two-Step Synthesis Utilizes trichloroacetyl chloride; two-directional approach. researchgate.netHigh yields, no complex starting materials required. researchgate.netA viable alternative for efficient, scalable synthesis.
rsc.orgrsc.org-Sigmatropic Rearrangement Rearrangement of an O-allyl thiocarbamate intermediate. researchgate.netExcellent chirality transfer, potential for asymmetric synthesis. researchgate.netKey for producing specific stereoisomers for targeted biological activity.

Elucidation of Advanced Biological Mechanisms Through High-Throughput Screening and Proteomics

Understanding how this compound interacts with biological systems at a molecular level is crucial for harnessing its potential. High-throughput screening (HTS) and proteomics are powerful tools that can accelerate this discovery process.

HTS allows for the rapid testing of a compound against a vast number of biological targets, providing a broad overview of its potential activities. taylorfrancis.comox.ac.uk By automating this process, researchers can quickly identify "hits"—instances where the compound modulates a specific biological process. ox.ac.uk These initial findings can then be investigated in more detail. ox.ac.uk For this compound, an HTS campaign could screen for effects on various enzyme families, cellular signaling pathways, or receptor binding, helping to pinpoint its primary mechanisms of action. Mass spectrometry-based HTS techniques are particularly promising as they can be applied to complex biological samples, sometimes even crude cell lysates, reducing the need for extensive sample preparation. rsc.org

Proteomics, the large-scale study of proteins, offers a deeper dive into the cellular response to the compound. Techniques like mass spectrometry can identify proteins that are post-translationally modified by the compound. For example, related organosulfur compounds from garlic, such as allicin, are known to cause S-allylmercapto modification of cysteine residues in proteins, which can inactivate crucial enzymes and induce cellular stress responses. nih.gov A proteomics-based investigation could reveal if this compound acts via a similar mechanism, identifying its specific protein targets and the downstream consequences of these modifications.

Table 2: Hypothetical HTS and Proteomics Workflow for this compound

PhaseTechniqueObjectiveExpected Outcome
1. Primary Screening High-Throughput Screening (HTS) ox.ac.ukTo identify broad biological activities across diverse cellular assays (e.g., enzyme inhibition, cell viability, reporter gene assays).A list of "active hits" indicating potential cellular pathways affected by the compound.
2. Target Identification Proteomics (e.g., Affinity-based protein profiling)To identify specific proteins that directly bind to this compound.A list of candidate protein targets for further validation.
3. Mechanism of Action Quantitative Proteomics (e.g., SILAC, TMT)To quantify changes in protein expression and post-translational modifications (e.g., S-allylmercapto modification) upon treatment. nih.govInsight into the molecular pathways perturbed by the compound and confirmation of its mechanism.
4. Pathway Analysis Bioinformatic AnalysisTo map the identified proteins and modifications to known biological pathways.A comprehensive model of the compound's cellular mechanism of action.

Exploration of Undiscovered Therapeutic and Industrial Applications

The structural similarity of this compound to other bioactive organosulfur compounds found in nature, particularly from Allium species like garlic, suggests a rich field of unexplored therapeutic potential. nih.govresearchgate.net Compounds like S-allyl cysteine and diallyl disulfide have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. nih.govresearchgate.net Future research should systematically investigate whether this compound exhibits similar properties. For instance, studies could explore its ability to inhibit the formation of carcinogens or reduce their mutagenicity, similar to how S-allyl cysteine inhibits nitrosomorpholine formation. nih.gov Its potential as an antidiabetic agent could also be explored, drawing parallels to the effects of S-allyl cysteine sulphoxide. nih.gov

Beyond medicine, there are potential industrial applications for this compound. Thiocarbamates and dithiocarbamates are used in various industrial processes, including as accelerators in vulcanization, as pesticides, and as intermediates in chemical synthesis. The unique S-allyl group could confer specific properties making it a valuable specialty chemical or a precursor for the synthesis of more complex molecules in materials science or agrochemicals.

Table 3: Potential Areas for Application of this compound

Application AreaRationale Based on Related CompoundsResearch Focus
Therapeutic (Oncology) S-allyl cysteine inhibits carcinogen formation and mutagenicity. nih.gov Diallyl disulfide shows anticancer effects. nih.govIn vitro and in vivo studies on cancer cell lines; investigation of anti-proliferative and pro-apoptotic effects.
Therapeutic (Metabolic Disease) S-allyl cysteine sulphoxide demonstrates antidiabetic properties. nih.govEvaluation of effects on glucose metabolism and insulin (B600854) sensitivity in animal models of diabetes.
Therapeutic (Anti-inflammatory) Diallyl disulfide has known anti-inflammatory functions. nih.govAssessment of the compound's ability to modulate inflammatory pathways (e.g., NF-κB, TNF-α).
Industrial (Chemical Synthesis) Thiocarbamates are versatile chemical intermediates. merckmillipore.comUse as a building block for novel polymers, ligands for catalysis, or other specialty chemicals.
Industrial (Agrochemicals) Dithiocarbamates have established roles as pesticides.Screening for herbicidal, fungicidal, or insecticidal activity, with a focus on environmental impact.

Integration of Advanced Computational Methods with Experimental Validation

The synergy between computational modeling and experimental work is a cornerstone of modern chemical research. nih.gov In silico methods can significantly reduce the time and cost associated with laboratory research by predicting a compound's properties and interactions before synthesis or biological testing.

For this compound, computational tools can be applied in several ways. Molecular docking simulations can predict how the compound might bind to the active sites of various enzymes or receptors, helping to prioritize targets for experimental validation. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of thiocarbamates with their biological activities, guiding the design of new, more potent analogues. Molecular dynamics simulations can provide insights into the stability of the compound-protein complex and the conformational changes that may occur upon binding. These computational predictions, however, must be rigorously tested and validated through experimental assays to ensure their accuracy and relevance. nih.gov

Table 4: Integrated Computational and Experimental Research Plan

StepComputational MethodExperimental ValidationObjective
1. Target Prediction Molecular Docking / Reverse ScreeningEnzyme Inhibition Assays / Binding AssaysTo identify and confirm high-affinity biological targets.
2. Activity Prediction QSAR ModelingIn Vitro Cell-Based AssaysTo predict the biological activity of novel analogues and guide lead optimization.
3. Mechanism Simulation Molecular Dynamics (MD) SimulationsX-ray Crystallography / NMR SpectroscopyTo understand the dynamic interactions at the atomic level and validate the binding mode.
4. ADMET Prediction In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) ModelsIn Vitro Permeability Assays / Metabolic Stability AssaysTo forecast the pharmacokinetic and toxicity profile early in the research process.

Sustainability and Green Chemistry Aspects in this compound Research

Incorporating the principles of green chemistry is no longer an option but a necessity for modern chemical research. The focus extends beyond just the synthesis to encompass the entire lifecycle of the compound.

Future research on this compound should prioritize sustainability at every stage. This begins with the selection of starting materials, favoring renewable feedstocks where possible. The development of catalytic, solvent-free, or aqueous-based synthetic methods, such as the use of deep eutectic solvents, is a key goal. rsc.orgrsc.org Principles of atom economy—maximizing the incorporation of all materials used in the process into the final product—should guide the design of synthetic routes.

Furthermore, understanding the environmental fate and biodegradability of this compound and its potential metabolites is crucial, especially if it is considered for industrial or agricultural applications. Research should aim to design derivatives that are not only effective but also environmentally benign, breaking down into non-toxic substances after their intended use. This holistic approach ensures that the advancement of chemical science does not come at the expense of environmental health.

Table 5: Application of Green Chemistry Principles to this compound Research

Green Chemistry PrincipleApplication in Research
Waste Prevention Develop one-pot syntheses and high-yield reactions to minimize byproduct formation. rsc.orgresearchgate.net
Atom Economy Design synthetic pathways, like addition reactions, that maximize the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses Replace toxic reagents and solvents with safer alternatives (e.g., using water or DES instead of volatile organic compounds). rsc.org
Design for Energy Efficiency Utilize microwave-assisted synthesis or develop reactions that proceed at ambient temperature and pressure to reduce energy consumption. uliege.be
Use of Renewable Feedstocks Explore synthetic routes starting from bio-based materials, such as allyl alcohol derived from glycerol. rsc.org
Design for Degradation Investigate the environmental persistence of the compound and design analogues that are biodegradable.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.